molecular formula C10H17N3O B13274741 5-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13274741
M. Wt: 195.26 g/mol
InChI Key: FGHNUHXOVMLDRO-UHFFFAOYSA-N
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Description

5-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C10H17N3O. It is characterized by the presence of a pyrazole ring substituted with a methyl group and an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an oxolane-containing aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the oxolane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-methyl-1-[(5-methyloxolan-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-7-5-10(11)12-13(7)6-9-4-3-8(2)14-9/h5,8-9H,3-4,6H2,1-2H3,(H2,11,12)

InChI Key

FGHNUHXOVMLDRO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)CN2C(=CC(=N2)N)C

Origin of Product

United States

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